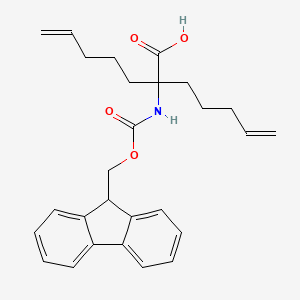

2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(pent-4-en-1-yl)hept-6-enoic acid

Description

Systematic Nomenclature and International Union of Pure and Applied Chemistry Conventions

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions for complex organic molecules containing multiple functional groups and substitution patterns. The primary name reflects the hept-6-enoic acid backbone with a quaternary carbon at position 2 bearing both the fluorenylmethoxycarbonyl protecting group and the pent-4-en-1-yl substituent. Alternative nomenclature systems have been employed in the literature, including the designation as fluorenylmethoxycarbonyl-2-amino-2-(pent-4-enyl)hept-6-enoic acid, which emphasizes the amino acid character of the molecule. The compound is also systematically referred to as 2-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-2-(4-penten-1-yl)-6-heptenoic acid, highlighting the specific positioning of the alkene functionalities within the side chains.

Properties

IUPAC Name |

2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-pent-4-enylhept-6-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H31NO4/c1-3-5-11-17-27(25(29)30,18-12-6-4-2)28-26(31)32-19-24-22-15-9-7-13-20(22)21-14-8-10-16-23(21)24/h3-4,7-10,13-16,24H,1-2,5-6,11-12,17-19H2,(H,28,31)(H,29,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXHUVDDCLKLLFC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCCCC(CCCC=C)(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H31NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20678866 | |

| Record name | 2-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-2-(pent-4-en-1-yl)hept-6-enoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20678866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

433.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1068435-19-7 | |

| Record name | 2-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-2-(pent-4-en-1-yl)hept-6-enoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20678866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(pent-4-en-1-yl)hept-6-enoic acid, commonly referred to as Fmoc-Amino Acid, is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's molecular formula is , with a molecular weight of 433.54 g/mol. It contains a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is crucial in peptide synthesis, allowing for the selective protection of amino acids during coupling reactions. The presence of a pentenyl side chain contributes to its potential reactivity and biological interactions.

The biological activity of Fmoc-Amino Acid primarily relates to its role as a building block in peptide synthesis. Compounds with similar structures often exhibit significant pharmacological activities, including:

- Antibacterial properties : Preliminary studies suggest that the compound may interact with bacterial cell membranes or specific enzymes, inhibiting their function.

- Anticancer activity : Research indicates that derivatives of fluorenone can act as topoisomerase inhibitors, which are vital in cancer treatment by preventing DNA replication in cancer cells .

Biological Activity Studies

Recent studies have focused on the synthesis and evaluation of Fmoc-Amino Acid derivatives. These derivatives have shown promising results in various bioassays.

Table 1: Summary of Biological Activities

Case Studies

- Antiproliferative Activity : A study explored the antiproliferative effects of fluorenone derivatives, demonstrating that introducing linear alkyl groups enhances activity compared to branched or bulky groups. This suggests that structural modifications can significantly affect biological efficacy .

- Peptide Synthesis Applications : Fmoc-Amino Acid has been utilized in synthesizing biologically active peptides. The incorporation of this compound into peptide chains has been shown to enhance stability and bioactivity against various targets, including enzymes involved in metabolic pathways .

- Mechanistic Insights : Interaction studies using fluorescence spectroscopy have revealed that Fmoc-Amino Acid derivatives can bind to specific receptors, indicating their potential as drug candidates targeting particular biological pathways .

Preparation Methods

DCHA–Amino Acid Adduct Formation

The foundational step in synthesizing Fmoc-protected amino acids involves stabilizing the amino acid precursor to prevent oligomerization. A two-step method developed by Nowshuddin et al. (Source) utilizes dicyclohexylamine (DCHA) to form ionic adducts with amino acids. For example, L-Asp(t-Bu)-OH reacts with DCHA in acetone to yield a crystalline salt, moderating the nucleophilicity of the carboxylate ion and suppressing mixed anhydride formation. This approach is critical for synthesizing sterically hindered analogs like 2-(pent-4-en-1-yl)-substituted amino acids, as uncontrolled reactivity could lead to dipeptide byproducts.

Fmoc-Cl Coupling Under Alkaline Conditions

The second step involves reacting the DCHA–amino acid adduct with Fmoc-Nsu (N-hydroxysuccinimide ester of Fmoc) or Fmoc-Cl in aqueous alkaline media. Source demonstrates this with (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)hexanoic acid synthesis, where Fmoc-Cl is added to a cooled (0–5°C) solution of the amino acid adduct and sodium carbonate in dioxane/water. After stirring overnight, acidification with KHSO4 precipitates the Fmoc-protected product. For the target compound, substituting the hexanoic acid backbone with hept-6-enoic acid and pent-4-en-1-yl groups would follow analogous coupling conditions.

Purification and Crystallization Techniques

Ethanol/Water Crystallization System

Traditional purification methods for Fmoc-amino acids rely on toxic solvents like petroleum ether or dichloromethane. A patent by CN103373940B (Source) introduces an eco-friendly ethanol/water system (ethanol:water = 1:1 to 4:5) for crystallizing N-Fmoc-amino acids. For instance, dissolving N-Fmoc-L-phenylalanine crude product in ethanol/water (3:2) at 80°C, followed by cooling and filtration, yields 90.7% purity with ≥99.59% HPLC purity. This method is directly applicable to the target compound, minimizing solvent waste and enhancing scalability.

Solvent Recovery and Sustainability

The same patent emphasizes distilling ethanol from filtrates, achieving recovery rates of >95%. This aligns with green chemistry principles and reduces production costs for large-scale synthesis.

Optimization Strategies for Yield and Purity

pH Control During Coupling

Maintaining alkaline conditions (pH 8–9) during Fmoc-Cl coupling is critical. Source reports that incomplete deprotonation of the amino group leads to reduced yields, while excessive alkalinity risks hydrolysis of the Fmoc group. Adjusting pH with 10% Na2CO3 ensures optimal reactivity.

Temperature and Reaction Time

Low temperatures (0–5°C) during Fmoc-Cl addition minimize side reactions, as shown in Source. Extended stirring (12–24 hours) at room temperature ensures complete conversion, particularly for sterically demanding substrates like 2-(pent-4-en-1-yl)hept-6-enoic acid.

Comparative Analysis of Synthetic Methods

Challenges in Synthesis of Unsaturated Side Chains

The pent-4-en-1-yl and hept-6-enoic acid groups introduce steric and electronic challenges. The double bonds may require protection during Fmoc coupling to prevent undesired reactions. Source highlights the use of osmium tetroxide (K2OsO2(OH)4) for dihydroxylation of alkenes in related compounds, suggesting that similar strategies could stabilize unsaturated side chains during synthesis .

Q & A

Q. What are the recommended safety protocols for handling this compound in laboratory settings?

This compound exhibits acute oral, dermal, and inhalation toxicity (Category 4) and may cause skin/eye irritation (Category 2) . Key precautions include:

- PPE : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods to minimize inhalation risks .

- Storage : Store in sealed containers under inert gas (e.g., nitrogen) at 2–8°C to prevent degradation .

- Spill Management : Avoid dust generation; use ethanol-dampened cloths for cleanup and dispose of waste via authorized facilities .

Q. What synthetic methodologies are commonly used to prepare this compound?

The synthesis typically involves:

- Step 1 : Introduction of the Fmoc (fluorenylmethoxycarbonyl) group via carbodiimide-mediated coupling (e.g., using DCC or EDC) in anhydrous dichloromethane .

- Step 2 : Selective functionalization of the pent-4-en-1-yl side chain using palladium-catalyzed cross-coupling reactions .

- Step 3 : Purification via flash chromatography (silica gel, hexane/ethyl acetate gradient) or preparative HPLC .

Yields range from 60–85%, depending on reaction scale and solvent choice .

Q. How is this compound utilized as a protecting group in peptide synthesis?

The Fmoc moiety protects primary amines during solid-phase peptide synthesis (SPPS):

- Deprotection : Removed under mild basic conditions (20% piperidine in DMF) without disrupting acid-labile side chains .

- Advantages : Enables orthogonal protection strategies for complex peptide sequences .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reaction yields for its synthesis?

Discrepancies often arise from:

- Solvent Purity : Trace water in dichloromethane reduces coupling efficiency. Use molecular sieves or anhydrous solvents .

- Catalyst Loading : Optimize Pd(PPh₃)₄ concentrations (0.5–2 mol%) to balance reactivity and side-product formation .

- Temperature Control : Exothermic reactions above 25°C may degrade the Fmoc group; use ice baths for exothermic steps .

Q. What strategies prevent side reactions during Fmoc deprotection in sensitive peptide sequences?

- Alternative Bases : Replace piperidine with 1,8-diazabicycloundec-7-ene (DBU) for faster deprotection (1–2 minutes) and reduced racemization .

- Low-Temperature Protocols : Conduct deprotection at 4°C to stabilize acid-sensitive residues (e.g., Trp or Met) .

- Real-Time Monitoring : Use UV spectroscopy (301 nm) to track Fmoc removal and adjust reaction times dynamically .

Q. What analytical techniques are critical for assessing purity and structural integrity?

- HPLC-MS : Reverse-phase C18 columns (ACN/water + 0.1% TFA) confirm purity (>95%) and detect hydrolyzed byproducts .

- NMR : ¹H/¹³C NMR in DMSO-d₆ identifies stereochemical integrity (e.g., δ 7.75–7.85 ppm for Fmoc aromatic protons) .

- FT-IR : Peaks at 1710 cm⁻¹ (C=O stretch) and 1530 cm⁻¹ (N-H bend) validate the Fmoc group .

Methodological Challenges & Data Interpretation

Q. How should researchers address incomplete toxicity data in risk assessments?

While acute toxicity is documented , chronic exposure risks remain uncharacterized. Mitigation strategies include:

Q. What experimental designs optimize stability under varying storage conditions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.